molecular formula C12H16N2O B8598837 6-(3,3-Dimethyl-butoxy)-nicotinonitrile

6-(3,3-Dimethyl-butoxy)-nicotinonitrile

Cat. No.: B8598837
M. Wt: 204.27 g/mol
InChI Key: AGZCSTOXVKWCAB-UHFFFAOYSA-N
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Description

6-(3,3-Dimethyl-butoxy)-nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a nitrile group at position 3 and a 3,3-dimethylbutoxy ether group at position 6. The 3,3-dimethylbutoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(3,3-dimethylbutoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,3)6-7-15-11-5-4-10(8-13)9-14-11/h4-5,9H,6-7H2,1-3H3

InChI Key

AGZCSTOXVKWCAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=NC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Substituents dictate solubility, dipole moments, and electronic properties:

Compound Name Melting Point (°C) Dipole Moment (μ) HOMO (eV) LUMO (eV)
6-(3,3-Dimethyl-butoxy)-nicotinonitrile Not reported Estimated moderate -8.2* -1.5*
6-(7-Hydroxy-2-oxochromen-3-yl)-2-amino-nicotinonitrile 296–298 4.8 -6.3 -2.1
6-(Dibenzo[b,d]furan-2-yl)-2-indolyl-nicotinonitrile 296–298 5.2 -7.1 -1.8

*Estimated based on aliphatic ether analogs.
Trends :

  • Aromatic substituents (e.g., coumarin, dibenzofuran) lower HOMO-LUMO gaps, increasing reactivity.
  • Electron-withdrawing groups (e.g., CF₃) stabilize LUMO levels, enhancing electrophilicity .

Key Findings :

  • Antibacterial activity correlates with aromatic substituents (e.g., thiophene, dibenzofuran) that enhance membrane penetration .
  • Cytotoxicity in MCF7 cells is potentiated by dichlorothiophene groups, likely due to reactive oxygen species (ROS) generation .
  • Corrosion inhibition in acidic media is linked to furan-derived π-electron systems adsorbing onto metal surfaces .

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